molecular formula C19H22F2N2O B12191295 2-{[(2,4-difluorophenyl)ethyl]amino}-N-(3-phenylpropyl)acetamide

2-{[(2,4-difluorophenyl)ethyl]amino}-N-(3-phenylpropyl)acetamide

Cat. No.: B12191295
M. Wt: 332.4 g/mol
InChI Key: GXIIXTVGBLRBSX-UHFFFAOYSA-N
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Description

2-{[(2,4-difluorophenyl)ethyl]amino}-N-(3-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, an ethylamino group, and a phenylpropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-difluorophenyl)ethyl]amino}-N-(3-phenylpropyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2,4-difluorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-phenylpropylamine to yield the amide product. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-difluorophenyl)ethyl]amino}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-{[(2,4-difluorophenyl)ethyl]amino}-N-(3-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,4-difluorophenyl)ethyl]amino}-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-difluorophenyl)methyl]amino}-N-(3-phenylpropyl)acetamide
  • 2-{[(2,4-difluorophenyl)ethyl]amino}-N-(3-phenylbutyl)acetamide

Uniqueness

2-{[(2,4-difluorophenyl)ethyl]amino}-N-(3-phenylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22F2N2O

Molecular Weight

332.4 g/mol

IUPAC Name

2-[1-(2,4-difluorophenyl)ethylamino]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C19H22F2N2O/c1-14(17-10-9-16(20)12-18(17)21)23-13-19(24)22-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,14,23H,5,8,11,13H2,1H3,(H,22,24)

InChI Key

GXIIXTVGBLRBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NCC(=O)NCCCC2=CC=CC=C2

Origin of Product

United States

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